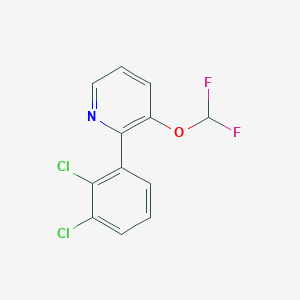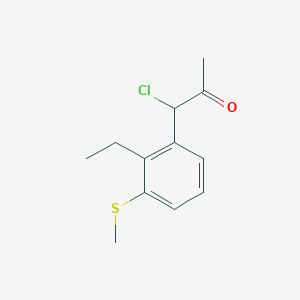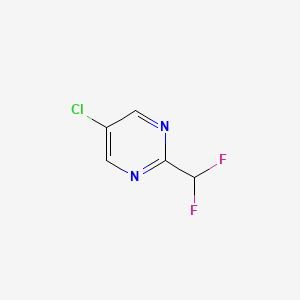![molecular formula C25H17BrClN3 B14036852 5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and trityl groups attached to the pyrrolopyrimidine core. It is primarily used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the core structure.
Tritylation: The trityl group is introduced using trityl chloride in the presence of a base such as pyridine.
The reaction conditions generally involve stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch Processing: The reactions are carried out in large batches to maximize efficiency.
Purification: Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and trityl groups, making it less versatile in certain synthetic applications.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the trityl group, which affects its reactivity and applications.
7-Trityl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the halogen atoms, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the trityl group, makes 5-Bromo-4-chloro-7-trityl-7H-pyrrolo[2,3-d]pyrimidine unique. These functional groups provide a combination of reactivity and stability, making the compound highly valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C25H17BrClN3 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
5-bromo-4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H17BrClN3/c26-21-16-30(24-22(21)23(27)28-17-29-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
AEEUHBMWJBFTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=C4N=CN=C5Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)



![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)






